![molecular formula C21H20FN5O2 B2414577 2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide CAS No. 2034567-91-2](/img/structure/B2414577.png)
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and an acetamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl group, pyrazole ring, and pyridine ring are all aromatic, which means they are likely to contribute to the stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, while the pyrazole and pyridine rings could contribute to its aromaticity .Scientific Research Applications
Anti-Cancer Activity
The compound has shown promise in the realm of anti-cancer research. Novel fluoro substituted benzo[b]pyran derivatives, which may share structural similarities with the compound , have demonstrated anti-lung cancer activity. These compounds have been tested against human cancer cell lines, including lung, breast, and CNS cancers, showing anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Antioxidant Activity
Research into coordination complexes constructed from pyrazole-acetamide derivatives, similar to the query compound, has revealed significant antioxidant activity. These studies highlight the effect of hydrogen bonding on the self-assembly process of these complexes and their potential antioxidant capabilities (Chkirate et al., 2019).
Fluorogenic Dyes and Imaging Agents
Compounds with an acetamide substituent have been investigated for their potential use as fluorogenic dyes. Oxidation processes have been explored to create compounds with significant bathochromic shifts in their absorption and emission maxima, suggesting their utility in fluorescence imaging applications (Zaitseva et al., 2020).
Antimicrobial Activity
Synthesis efforts have also extended to the creation of heterocycles incorporating the acetamide moiety, demonstrating antimicrobial properties. These studies underscore the compound's relevance in developing new antimicrobial agents, with representative compounds showing efficacy against various microbial strains (Bondock et al., 2008).
Src Kinase Inhibitory and Anticancer Activities
Further research into thiazolyl N-benzyl-substituted acetamide derivatives has uncovered their role in inhibiting Src kinase, a key target in cancer therapy. These studies indicate the compound's potential in treating cancers through selective inhibition of Src kinase activity (Fallah-Tafti et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2/c22-18-5-3-16(4-6-18)17-12-25-26(13-17)14-20(28)24-11-15-7-8-23-19(10-15)27-9-1-2-21(27)29/h3-8,10,12-13H,1-2,9,11,14H2,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNLAVQPTORTOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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